[3-(Naphthalen-1-yl)azulen-1-yl](phenyl)methanone
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Overview
Description
3-(Naphthalen-1-yl)azulen-1-ylmethanone: is a complex organic compound known for its unique structural properties. It consists of a naphthalene ring, an azulene ring, and a phenyl group, all connected through a methanone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)azulen-1-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)azulen-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
3-(Naphthalen-1-yl)azulen-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)azulen-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yl)azulen-1-ylmethanone: shares similarities with other aromatic ketones and polycyclic aromatic compounds.
Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures.
Azulen-1-yl derivatives: Compounds containing the azulene ring system.
Uniqueness
What sets 3-(Naphthalen-1-yl)azulen-1-ylmethanone apart is its unique combination of three distinct aromatic systems, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics .
Properties
CAS No. |
916584-44-6 |
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Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3-naphthalen-1-ylazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C27H18O/c28-27(20-11-3-1-4-12-20)26-18-25(23-15-5-2-6-16-24(23)26)22-17-9-13-19-10-7-8-14-21(19)22/h1-18H |
InChI Key |
OYKXGSYXNWKUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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